4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
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Overview
Description
4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable pyrimidine derivative in the presence of a base and a solvent such as dimethylformamide . The reaction mixture is then heated to promote cyclization, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Investigated for its antitubercular activity.
Triazolo[4,3-a]pyrimidine: Studied for its neuroprotective and anti-neuroinflammatory effects.
Uniqueness
4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is unique due to its fused furo-pyrimidine ring system, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its reactivity and potential for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H9FN2O3 |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C12H9FN2O3/c13-7-3-1-6(2-4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17) |
InChI Key |
VBCHWIASZMCYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)O1 |
Origin of Product |
United States |
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